Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride
Overview
Description
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is also known as Difluoromethylornithine and has several applications in various fields of research.
Scientific Research Applications
Synthesis and Characterization
- Optimized Synthesis Approaches : Research has explored optimized synthesis methods for related compounds, such as methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, focusing on reaction conditions like temperature and molar ratio to achieve high yields (Wang Guo-hua, 2008).
- Structural Characterization : Studies have characterized the structure of similar compounds using techniques like FTIR spectrometry, aiding in understanding the molecular structure and properties (Wang Guo-hua, 2008).
Potential Therapeutic Applications
- Neuroprotective Drug Development : Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a structurally similar compound, has been developed as a potential neuroprotective drug. Its ability to cross the brain-blood barrier and accumulate in brain regions suggests potential therapeutic applications (Meixiang Yu et al., 2003).
Biochemical and Pharmacological Studies
- Metabolism and Bioactivity Analysis : Research into the metabolism of structurally related compounds in animal models, such as rats, provides insights into their bioactivity and potential pharmaceutical applications (T. Kanamori et al., 2002).
- Spectroscopic Studies for Identification : Spectroscopic methods like GC-MS, IR, and NMR have been used to identify and study compounds similar to Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride, contributing to a deeper understanding of their chemical properties (J. Nycz et al., 2016).
properties
IUPAC Name |
methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12;/h3-5,9,13H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXFOYSCWPQAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C=CC(=C1)F)F)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1251923-11-1 | |
Record name | Benzeneacetic acid, 2,5-difluoro-α-(methylamino)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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